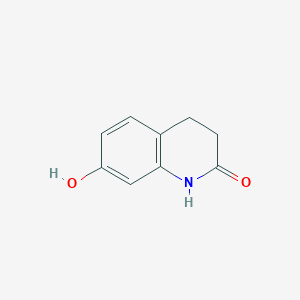

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

Vue d'ensemble

Description

La 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone est un composé organique hétérocyclique de formule moléculaire C9H9NO2. Elle est connue pour sa structure unique, qui comprend un noyau de quinolinone avec un groupe hydroxyle en position 7. Ce composé présente un intérêt significatif dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la réaction de l'alcool 2-aminobenzylique avec l'acétoacétate d'éthyle en présence d'une base peut conduire à la formation de la structure de quinolinone désirée. La réaction nécessite généralement un reflux dans un solvant approprié tel que l'éthanol ou le méthanol .

Méthodes de production industrielle

Dans un contexte industriel, la production de 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle qualité pour répondre aux exigences des industries pharmaceutique et chimique .

Analyse Des Réactions Chimiques

Types de réactions

La 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé de quinone.

Réduction : Le groupe carbonyle peut être réduit pour former un dérivé de dihydroquinoline.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés de quinone.

Réduction : Dérivés de dihydroquinoline.

Substitution : Divers dérivés de quinolinone substitués en fonction du réactif utilisé.

4. Applications de la recherche scientifique

La 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme brique de base pour la synthèse de molécules plus complexes.

Biologie : Etudiée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans diverses maladies.

Industrie : Utilisée dans le développement de nouveaux matériaux et de procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .

Applications De Recherche Scientifique

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Composés similaires

- 7-Hydroxyquinoline

- 3,4-Dihydroquinolin-2(1H)-one

- 7-Hydroxy-2(1H)-quinolinone

Unicité

La 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone est unique en raison de son motif de substitution spécifique et de la présence à la fois d'un groupe hydroxyle et d'un noyau de quinolinone. Cette combinaison confère des propriétés chimiques et biologiques distinctes qui la différencient des autres composés similaires .

Propriétés

IUPAC Name |

7-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLSFDWYIBUGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382941 | |

| Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-18-0 | |

| Record name | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-3,4-dihydrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022246180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-3,4-DIHYDROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFU6XCR3Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

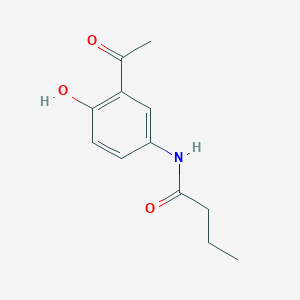

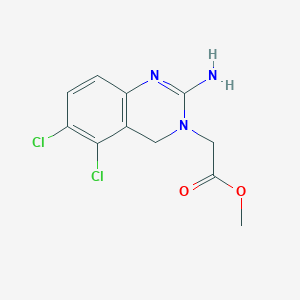

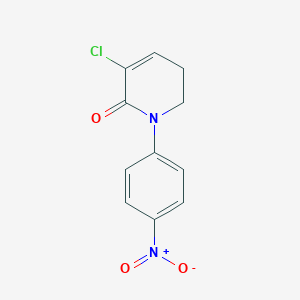

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics and biological activities of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives?

A1: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one serves as a versatile starting material for synthesizing novel compounds with potential therapeutic applications. Researchers have successfully synthesized a series of 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoate derivatives by reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with substituted benzoyl chlorides []. These derivatives were characterized using spectral analysis and their partition coefficients, a crucial factor influencing drug distribution, ranged from 1.2 to 2.9 []. While these derivatives did not exhibit significant antioxidant or antidiabetic properties, several demonstrated promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli []. Notably, compound VIIl exhibited antibacterial activity comparable to ciprofloxacin, a commonly used antibiotic, at a concentration of 500 µg mL-1 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)